molecular formula C29H15F3N2O5 B11979439 [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate CAS No. 303094-57-7

[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate

Cat. No.: B11979439
CAS No.: 303094-57-7
M. Wt: 528.4 g/mol
InChI Key: GFTWZGKMXCKNON-UHFFFAOYSA-N
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Description

The compound [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate is a hybrid heterocyclic molecule combining a chromen (coumarin-derived) scaffold and a phenazine moiety. The chromen core features a 4-oxo group, a phenoxy substituent at position 3, and a trifluoromethyl (-CF₃) group at position 2, while the phenazine-2-carboxylate ester is linked via the chromen-7-yl oxygen.

Properties

CAS No.

303094-57-7

Molecular Formula

C29H15F3N2O5

Molecular Weight

528.4 g/mol

IUPAC Name

[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate

InChI

InChI=1S/C29H15F3N2O5/c30-29(31,32)27-26(37-17-6-2-1-3-7-17)25(35)19-12-11-18(15-24(19)39-27)38-28(36)16-10-13-22-23(14-16)34-21-9-5-4-8-20(21)33-22/h1-15H

InChI Key

GFTWZGKMXCKNON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=NC6=CC=CC=C6N=C5C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chromen Backbone Formation

The chromen nucleus (benzopyran-4-one) is synthesized via Kostanecki-Robinson cyclization , where 2-hydroxyacetophenone derivatives react with trifluoromethylated benzaldehydes under acidic conditions. A typical procedure involves:

  • Reactants : 2-hydroxy-5-nitroacetophenone (1.2 equiv) and 3-phenoxy-2-(trifluoromethyl)benzaldehyde (1.0 equiv)

  • Catalyst : Concentrated sulfuric acid (0.5 mL/mmol)

  • Conditions : Reflux in acetic anhydride at 120°C for 8–12 hours.

Yields range from 65% to 78%, depending on the electron-withdrawing effects of the nitro and trifluoromethyl groups. The reaction mechanism proceeds through aldol condensation, followed by intramolecular cyclization (Figure 1).

Table 1: Chromen Synthesis Optimization

ParameterRange TestedOptimal ValueYield Improvement
Temperature (°C)80–140120+22%
SolventAc₂O, DMF, TolueneAcetic anhydride+15%
Catalyst (H₂SO₄)0.1–1.0 mL/mmol0.5 mL/mmol+10%

Phenoxy and Trifluoromethyl Group Introduction

The phenoxy group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed chromen intermediate. Key steps include:

  • Halogenation : Treating 7-hydroxy-4-oxo-2-(trifluoromethyl)chromen with PCl₅ to generate the 7-chloro derivative.

  • Phenoxy Substitution : Reacting the chloro intermediate with sodium phenoxide (1.5 equiv) in DMSO at 80°C for 6 hours.

The trifluoromethyl group is typically incorporated early in the synthesis using Umemoto’s reagent (trifluoromethylation agent) or via direct substitution with CF₃I under radical conditions.

Coupling with Phenazine-2-carboxylic Acid

The final step involves esterification between the chromen derivative and phenazine-2-carboxylic acid. Two methods are prevalent:

a) Steglich Esterification

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent : Dichloromethane (DCM)

  • Conditions : Room temperature, 24 hours

  • Yield : 72–85%.

b) Acid Chloride Method

  • Chlorination : Treat phenazine-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.

  • Esterification : React the acid chloride with the chromen hydroxyl derivative in pyridine at 0°C → RT.

  • Yield : 68–77%.

Table 2: Coupling Method Comparison

MethodYield (%)Purity (HPLC)Scalability
Steglich8598.5Moderate
Acid Chloride7797.2High

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance SNAr reactivity for phenoxy group introduction, while DCM minimizes side reactions during esterification.

Table 3: Solvent Impact on Phenoxy Substitution

SolventDielectric ConstantReaction Time (h)Yield (%)
DMSO46.7688
DMF36.7882
Acetone20.71265

Temperature and Catalysis

  • Chromen Cyclization : Elevated temperatures (120°C) accelerate cyclization but require strict moisture control to avoid hydrolysis.

  • Esterification : DMAP catalysis at RT improves yield by stabilizing the active ester intermediate.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, chromen H-5), 7.89–7.45 (m, 12H, aromatic), 6.98 (s, 1H, phenazine H-3).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1678 cm⁻¹ (chromen-4-one), 1240 cm⁻¹ (C–O–C).

Chromatographic Purity

  • HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 12.7 min, purity >98%.

Industrial vs. Laboratory-Scale Considerations

FactorLaboratory ScaleIndustrial Scale
Catalyst CostEDC/DMAP acceptablePrefer SOCl₂ for cost efficiency
Reaction Time24–48 hoursOptimized to 8–12 hours
PurificationColumn chromatographyCrystallization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenazine moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions include quinone derivatives from oxidation, hydroxyl derivatives from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions. It can be used in assays to investigate the binding affinity and specificity of various enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding or by altering the enzyme’s conformation. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of trifluoromethyl, phenoxy, and phenazine groups. Key analogues include:

Compound Name Core Structure Substituents Key Differences
Methyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate () Chromen - 4-oxo, -CF₃, -phenyl at position 3
- Methoxyacetate at position 7
Replaces phenazine with a smaller methoxyacetate group, reducing π-conjugation and electronic delocalization .
N-(3-(Aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine derivatives () Isoxazoline -CF₃, phenyl, aminomethyl groups Lacks chromen and phenazine moieties; designed as pesticides, highlighting the role of -CF₃ in bioactivity .
(7-(Arylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl)-acetic acid derivatives () Chromen - Hydrazinocarbonylmethoxy, acetic acid Shares chromen-4-oxo core but lacks -CF₃ and phenazine, favoring thiazolidinone formation via mercaptoacetic acid .

Key Observations :

  • The trifluoromethyl group enhances electron-withdrawing properties, lowering mean electron energy in similar compounds (e.g., HFO1234ze(E) analogues) .

Physicochemical and Electronic Properties

  • Electron Energy Modulation: Compounds with -CF₃ groups exhibit reduced mean electron energy compared to non-fluorinated analogues, as seen in SF₆ synergy studies . This suggests the target compound may have applications in dielectric or insulating materials.
  • Solubility : Phenazine esters are typically less soluble in polar solvents than smaller esters (e.g., methoxyacetate in ) due to increased hydrophobicity .

Biological Activity

Overview

The compound [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate represents a significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes findings from various studies, exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by a chromen backbone, which includes:

  • A phenoxy group that enhances its aromatic properties.
  • A trifluoromethyl group that increases lipophilicity and stability.
  • A phenazine moiety , known for its diverse biological activities.

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity :
    • The compound may exhibit antibacterial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
    • It has been noted that phenazine derivatives can generate reactive oxygen species (ROS), contributing to their antimicrobial effects .
  • Anticancer Potential :
    • Research indicates that phenazine-based compounds can induce apoptosis in cancer cells. For instance, some derivatives have shown selective cytotoxicity towards leukemia cells with EC50 values significantly lower than those for normal cells .
    • The mechanism often involves DNA intercalation and inhibition of topoisomerases, which are crucial for DNA replication .
  • Antifungal and Antiparasitic Effects :
    • Similar compounds have demonstrated efficacy against fungal infections and parasitic diseases, suggesting that the target compound may possess similar properties .

The biological activity of This compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Phenazine derivatives are known for their ability to produce ROS, which can lead to oxidative stress in microbial cells, ultimately resulting in cell death .
  • DNA Interaction : The compound's ability to intercalate into DNA may inhibit replication and transcription processes in cancer cells, leading to apoptosis.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
1. 4-Oxo-chromen derivativesSimilar chromen backboneAntimicrobial
2. Phenazone derivativesContains phenazine ringAnticancer
3. Trifluoromethyl-substituted compoundsElectron-withdrawing propertiesEnhanced reactivity

This table illustrates how the unique combination of chromen and phenazine structures in the target compound may confer distinct biological activities not found in other similar compounds.

Case Studies

  • Anticancer Activity :
    A study showed that a related phenazine derivative exhibited significant cytotoxicity against acute myeloid leukemia (AML) cells, with IC50 values indicating potent activity compared to normal human cells. The study suggested that this class of compounds could be further explored for developing new anticancer therapies .
  • Antimicrobial Testing :
    In vitro tests indicated that derivatives of phenazine had varying degrees of effectiveness against different bacterial strains. For instance, certain derivatives were effective against E. coli, while others showed resistance, highlighting the need for structure-activity relationship studies .

Q & A

Q. Critical parameters :

  • Temperature control (<50°C) to prevent decomposition of trifluoromethyl groups.
  • Solvent choice (e.g., anhydrous DMF or THF) to enhance reaction efficiency.

Basic: How is the molecular structure of this compound validated?

X-ray crystallography is the gold standard. Key steps:

Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

Structure solution : Employ SHELXT for phase determination .

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms .

Example metrics (from analogous chromen-4-one derivatives):

ParameterValueSource
C-O bond length1.36 Å
Dihedral angle (chromen-phenazine)87.5°

Basic: What in vitro assays are suitable for evaluating its biological activity?

Standard assays include:

  • Enzyme inhibition : AChE/COX inhibition via spectrophotometric IC50 determination (e.g., Ellman’s method for AChE) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7), with IC50 values typically <50 µM indicating potency .
  • Antioxidant activity : DPPH/ABTS radical scavenging, comparing % inhibition against ascorbic acid .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Reproducibility checks : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays).
  • Purity analysis : Employ HPLC-MS (≥95% purity threshold) to rule out byproduct interference .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of IC50 variations .

Case study : A 2023 study noted ±15% variance in COX inhibition due to buffer pH differences (7.4 vs. 6.8) .

Advanced: What crystallization strategies optimize diffraction quality for XRD analysis?

  • Solvent screening : Use high vapor-pressure solvents (e.g., chloroform:methanol 1:1) to promote slow crystal growth .
  • Temperature gradients : Gradual cooling from 40°C to 4°C over 72 hours enhances crystal lattice order .
  • Additive engineering : Introduce 5% DMSO to reduce twinning defects in chromen derivatives .

Tool recommendation : Mercury CSD for packing analysis and void visualization .

Advanced: How does computational modeling predict SAR for phenazine-chromen hybrids?

  • Docking studies : Use AutoDock Vina to map interactions with AChE (PDB: 4EY7). Key observations:
    • Trifluoromethyl groups enhance hydrophobic binding to catalytic anionic sites (ΔG ≈ -9.2 kcal/mol) .
    • Phenazine π-stacking with Trp86 stabilizes enzyme-inhibitor complexes .
  • DFT calculations : B3LYP/6-31G* level optimizations reveal HOMO-LUMO gaps (~4.1 eV) correlating with redox activity .

Advanced: What analytical methods differentiate regioisomers in synthetic mixtures?

  • NMR : Compare 1H^1H chemical shifts of chromen C7-O (δ 6.8–7.1 ppm) vs. C6-O (δ 7.3–7.5 ppm) .
  • LC-MS/MS : Monitor fragment ions (e.g., m/z 255 for phenazine carboxylate cleavage) .

Basic: What are the stability profiles under varying pH and temperature?

  • pH stability : Degrades >20% at pH <3 (protonation of phenazine N) or pH >10 (ester hydrolysis) .
  • Thermal stability : Decomposition onset at 180°C (TGA data), suitable for room-temperature storage .

Advanced: How to design derivatives for enhanced blood-brain barrier penetration?

  • LogP optimization : Target 2.5–3.5 via substituent modulation (e.g., replacing phenoxy with morpholine increases logP by 0.8) .
  • P-gp efflux avoidance : Introduce polar groups (e.g., acetate) to reduce P-glycoprotein recognition .

Advanced: What in silico tools validate crystallographic disorder modeling?

  • SHELXL constraints : Use PART and SUMP instructions to refine disordered trifluoromethyl groups .
  • Platon SQUEEZE : Remove electron density artifacts from solvent-accessible voids .

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